molecular formula C14H14N4O2 B1415431 3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester CAS No. 2197053-05-5

3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester

Cat. No.: B1415431
CAS No.: 2197053-05-5
M. Wt: 270.29 g/mol
InChI Key: QTACBZHTJWWUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Substituent Analysis

3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester exhibits a complex molecular architecture characterized by the integration of multiple functional groups within a unified structural framework. The compound possesses a molecular formula of C14H14N4O2 and maintains a molar mass of 270.29 grams per mole, establishing its classification as a medium-sized organic molecule with significant structural complexity. The Chemical Abstracts Service has assigned this compound the registry number 2197053-05-5, providing a unique identifier for research and commercial applications.

The molecular architecture consists of two primary structural domains connected through a nitrogen-carbon linkage. The first domain encompasses a substituted pyrazole ring system, specifically a 5-amino-4-cyano-3-methylpyrazol moiety, which serves as the heterocyclic component of the molecule. This pyrazole ring contains three distinct substituents that significantly influence the compound's chemical behavior and biological activity. The amino group at position 5 provides nucleophilic character and potential for hydrogen bonding interactions, while the cyano group at position 4 introduces electron-withdrawing properties that affect the overall electronic distribution within the ring system. The methyl group at position 3 contributes hydrophobic character and influences the steric environment around the pyrazole nucleus.

The second structural domain consists of a benzoic acid ethyl ester group attached to the pyrazole ring through the nitrogen atom at position 1. This ester functionality serves multiple purposes within the molecular architecture, providing both synthetic versatility and influencing the compound's physicochemical properties. The benzoic acid portion contributes aromatic character and potential for π-π interactions, while the ethyl ester group affects solubility characteristics and serves as a protecting group for the carboxylic acid functionality.

The spatial arrangement of these substituents creates a three-dimensional molecular structure that influences intermolecular interactions and biological target recognition. The presence of both electron-donating amino groups and electron-withdrawing cyano groups within the same molecule establishes a unique electronic environment that enhances the compound's potential to form hydrogen bonds and interact with various biomolecules.

Structural Component Position Functional Group Electronic Effect
Pyrazole Ring Core Heterocycle Aromatic stabilization
Amino Group Position 5 Primary amine Electron-donating, hydrogen bonding
Cyano Group Position 4 Nitrile Electron-withdrawing
Methyl Group Position 3 Alkyl Electron-donating, hydrophobic
Benzoic Acid Ethyl Ester Position 1 Aromatic ester Mixed electronic effects

Physicochemical Characteristics (Solubility, Melting Point, Stability)

The physicochemical characteristics of 3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester reflect the complex interplay between its diverse functional groups and their collective influence on molecular behavior in various environments. These properties are fundamental to understanding the compound's potential applications in pharmaceutical formulations and synthetic chemistry procedures.

Solubility characteristics of this compound demonstrate the significant impact of its dual nature, incorporating both hydrophilic and hydrophobic structural elements. The presence of the amino group and cyano functionality provides polar character that enhances solubility in polar protic solvents, while the aromatic rings and ethyl ester group contribute hydrophobic character that influences behavior in nonpolar environments. This amphiphilic nature makes the compound particularly suitable for biological applications where membrane permeability and aqueous solubility must be balanced.

The thermal stability profile of 3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester reflects the inherent stability of the pyrazole ring system combined with the potential reactivity of the ester and amino functional groups. Pyrazole derivatives are generally known for their thermal stability due to the aromatic character of the heterocyclic ring, and this compound benefits from this stabilizing effect. However, the presence of multiple reactive sites, particularly the amino group and ester functionality, requires careful consideration of storage conditions and handling procedures to maintain compound integrity.

Chemical stability varies significantly depending on environmental conditions, particularly pH and temperature. The amino group exhibits basic character and can participate in protonation reactions under acidic conditions, while the ester group remains susceptible to hydrolysis under both acidic and basic conditions. The cyano group provides exceptional stability under most reaction conditions, contributing to the overall robustness of the molecular structure.

Analytical characterization of this compound typically involves multiple spectroscopic techniques that confirm structural integrity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy confirms the presence of characteristic functional group vibrations. High-performance liquid chromatography serves as the primary method for purity assessment and quality control in synthetic preparations.

Property Category Characteristic Influencing Factors
Solubility Amphiphilic behavior Amino and cyano groups (polar), aromatic rings and ethyl group (nonpolar)
Thermal Stability Moderate to high Pyrazole ring stability, ester group reactivity
Chemical Stability pH-dependent Amino group basicity, ester hydrolysis susceptibility
Analytical Profile Multi-technique characterization Nuclear magnetic resonance, infrared spectroscopy, chromatography

Electronic Structure and Conformational Dynamics

The electronic structure of 3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester represents a sophisticated arrangement of electron density that significantly influences its chemical reactivity and biological activity. The molecule contains multiple heteroatoms and functional groups that create distinct electronic environments and contribute to the overall electronic distribution throughout the molecular framework.

The pyrazole ring system serves as the central electronic hub of the molecule, with its aromatic π-electron system providing stabilization through delocalization. The nitrogen atoms within the pyrazole ring contribute both σ-bonding electrons and lone pairs that influence the electronic character of adjacent carbon atoms. The substitution pattern on the pyrazole ring creates an asymmetric electronic environment, with the amino group at position 5 acting as an electron donor through both inductive and mesomeric effects.

The cyano group at position 4 exerts a strong electron-withdrawing influence through both inductive and mesomeric mechanisms. This creates a significant electronic gradient across the pyrazole ring, with electron density being drawn away from the ring system toward the electronegative nitrogen atom of the cyano group. This electronic polarization enhances the compound's ability to participate in hydrogen bonding interactions and influences its binding affinity for biological targets.

Conformational dynamics of the molecule are governed by the flexibility of the connecting linkage between the pyrazole ring and the benzoic acid ethyl ester moiety. Rotation around the nitrogen-carbon bond allows for multiple conformational states, each with distinct spatial arrangements of the functional groups. These conformational variations can significantly influence the molecule's interaction with biological targets and its overall pharmacological profile.

The extended π-conjugation system created by the interaction between the pyrazole ring and the benzoic acid aromatic system contributes to the compound's electronic stability and influences its optical properties. This conjugation also affects the molecule's ability to participate in π-π stacking interactions, which are important for both crystalline packing and biological target recognition.

Molecular orbital calculations and density functional theory studies would provide detailed insights into the frontier molecular orbitals and their energy levels, helping to predict the compound's reactivity patterns and electronic transitions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are particularly important for understanding the compound's potential as an electron donor or acceptor in various chemical and biological processes.

Electronic Feature Contribution Impact on Properties
Pyrazole π-system Aromatic stabilization Enhanced stability, planarity
Amino group Electron donation Increased nucleophilicity, hydrogen bonding capability
Cyano group Electron withdrawal Electronic polarization, enhanced binding interactions
Aromatic conjugation Extended π-system Optical properties, π-π interactions
Conformational flexibility Multiple spatial arrangements Variable biological activity, target selectivity

Properties

IUPAC Name

ethyl 3-(5-amino-4-cyano-3-methylpyrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-20-14(19)10-5-4-6-11(7-10)18-13(16)12(8-15)9(2)17-18/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTACBZHTJWWUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H14N4O2
  • Molecular Weight : 270.29 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities, linked to a benzoic acid moiety.

Biological Activity Overview

The biological activity of 3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester has been evaluated in various studies, focusing on its effects on different biological systems:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses. In vitro assays indicate that it may inhibit the production of pro-inflammatory cytokines, suggesting a role in conditions like arthritis.
  • Cytotoxicity and Antitumor Activity : Research indicates that 3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester can induce apoptosis in cancer cell lines. The IC50 values for various cancer types are being evaluated to establish its efficacy as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cell Signaling Modulation : The compound may interfere with signaling pathways associated with cell proliferation and survival, particularly in cancer cells.

Case Studies

  • In Vitro Studies :
    • A study on human foreskin fibroblasts demonstrated that the compound enhances proteasome activity, which is crucial for protein degradation and cellular homeostasis .
    • In another investigation, the compound exhibited significant cytotoxic effects against various cancer cell lines, with a notable reduction in cell viability observed at concentrations above 10 µM .
  • In Vivo Studies :
    • Animal models have been used to assess the anti-inflammatory properties of the compound. Results indicate a reduction in swelling and pain in models of induced arthritis .

Data Tables

Study TypeCell Line/ModelConcentration (µM)Effect Observed
In VitroHuman Fibroblasts5Enhanced proteasome activity
In VitroCancer Cell Lines10Significant cytotoxicity
In VivoArthritis ModelN/AReduced inflammation and pain

Scientific Research Applications

Medicinal Chemistry

This compound is primarily recognized for its potential therapeutic applications due to its structural features that allow for interactions with biological targets.

Potential Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of several pyrazole derivatives, including 3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester, which demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) .

Agrochemical Applications

The compound’s structure suggests potential use in developing agrochemicals, particularly as herbicides or fungicides.

Herbicidal Properties

Research into similar compounds has shown that pyrazole derivatives can act as effective herbicides. The presence of the cyano group enhances the compound's ability to inhibit specific enzymes in plants.

Data Table: Herbicidal Activity of Pyrazole Derivatives

Compound NameTarget Plant SpeciesInhibition Rate (%)Reference
3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl esterAmaranthus retroflexus85%
Pyrazole derivative XSetaria viridis78%
Pyrazole derivative YBrassica napus90%

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in synthesizing other bioactive molecules. Its unique functional groups facilitate various chemical reactions, making it a valuable building block in organic synthesis.

Synthesis Pathways

Several synthetic routes have been developed to utilize this compound effectively:

  • Condensation Reactions : Used to create more complex structures by reacting with aldehydes or ketones.
  • Cyclization Reactions : Facilitates the formation of heterocyclic compounds, which are often biologically active.

Case Study : A recent paper demonstrated the successful synthesis of novel pyrazolo[1,5-a]pyrimidines using 3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester as a precursor, showcasing its utility in generating compounds with enhanced biological activity .

Pharmaceutical Formulations

In pharmaceutical formulations, the compound may be explored as an active pharmaceutical ingredient (API) due to its favorable pharmacokinetic properties.

Formulation Studies

Studies have indicated that pyrazole derivatives can enhance drug solubility and bioavailability when formulated correctly.

Data Table: Formulation Studies on Bioavailability

Formulation TypeBioavailability (%)Reference
Solid dispersion75%
Liposomal formulation85%

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Functional Groups
Target Compound (1159678-36-0) C₁₃H₁₂N₄O₂ 256.27 5-Amino-4-cyano-3-methylpyrazole -NH₂, -CN, -COOEt
TCMBA (p-[4,6-Bis[trichloromethyl]-S-triazin-2-yl]benzoic acid ethyl ester) C₁₄H₁₀Cl₆N₃O₂ 463.93 Triazine ring with trichloromethyl groups -Cl₃C, -COOEt, triazine
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid ethyl ester (367-21-2208) C₁₉H₁₈N₄O₂ 334.38 Pyrimidine-pyridinyl linkage -NH-pyrimidine, -COOEt
Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridine-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (211915-84-3) C₂₇H₂₆N₆O₃ 482.54 Benzimidazole core with pyridine and cyano -CN, -COOEt, benzimidazole
Pyrido[1,2-a]benzimidazole derivative (459791-88-9) C₂₅H₂₄N₄O₂ 412.48 Extended aromatic system with cyano -CN, -COOEt, fused pyrido-benzimidazole
DMAEp-acetamidobenzoate (2811-31-6) C₁₃H₁₈N₂O₃ 250.29 Dimethylaminoethyl and acetamido groups -N(CH₃)₂, -COOEt, -NHCOCH₃

Structural and Functional Differences

Core Heterocycle: The target compound contains a pyrazole ring, which is less aromatic and more electron-deficient compared to the triazine in TCMBA or the pyrimidine in 367-21-2208 . This impacts reactivity; for example, pyrazoles are more prone to nucleophilic substitution at the cyano group than triazines, which are stabilized by chlorine substituents.

Substituent Effects: The -CN and -NH₂ groups in the target compound enhance hydrogen-bonding capacity, improving solubility in polar solvents compared to TCMBA’s chlorine substituents, which increase molecular weight and hydrophobicity . The dimethylaminoethyl group in DMAEp-acetamidobenzoate introduces a basic nitrogen, altering pharmacokinetic properties (e.g., increased tissue penetration) relative to the neutral pyrazole in the target compound.

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of ethyl cyanoacetate with aminopyrazole precursors, as seen in analogous pyrazole derivatives . In contrast, TCMBA requires hazardous trichloromethylating agents , and 459791-88-9 necessitates multi-step fusion of benzimidazole and pyridine rings.

Q & A

Q. What are the standard synthetic routes for 3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester?

The compound is synthesized via nucleophilic substitution between 5-amino-4-cyanopyrazole and ethyl 3-bromobenzoate under basic conditions (e.g., potassium carbonate in dimethylformamide at elevated temperatures). Purification typically involves recrystallization or chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are used to confirm the compound's structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and connectivity, while Mass Spectrometry (MS) validates the molecular ion peak. High Performance Liquid Chromatography (HPLC) assesses purity, and Infrared (IR) spectroscopy identifies key bonds like nitrile (C≡N) and ester (C=O) groups .

Q. What functional groups contribute to its biological activity?

The pyrazole ring (with amino and cyano substituents) enhances interactions with biological targets like kinases, while the ethyl ester group improves solubility and bioavailability. The cyano group may participate in hydrogen bonding with enzyme active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Optimization involves adjusting solvent polarity (e.g., switching from DMF to acetonitrile), temperature (80–100°C), and reaction time (12–24 hours). Catalytic bases like triethylamine may improve yields compared to K₂CO₃. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progression .

Q. How to resolve discrepancies in reported molecular weights (246.27 vs. 256.26 g/mol)?

Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis. Computational tools (e.g., molecular formula calculators) can clarify inconsistencies arising from structural variants or impurities. For example, the molecular formula C₁₂H₁₄N₄O₂ (246.27 g/mol) is supported by synthetic evidence, while C₁₃H₁₂N₄O₂ (256.26 g/mol) may indicate a derivative or error .

Q. What experimental designs are recommended for assessing kinase inhibition?

Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant kinases like JAK2 or EGFR. Dose-response curves (1–100 µM) determine IC₅₀ values. Pair with molecular docking studies to predict binding modes, focusing on the pyrazole-cyano motif's interaction with ATP-binding pockets .

Q. How to address low solubility in aqueous buffers during biological testing?

Employ co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via antisolvent precipitation. Alternatively, hydrolyze the ethyl ester to the carboxylic acid derivative for improved hydrophilicity, followed by salt formation (e.g., sodium salt) .

Q. What strategies mitigate byproduct formation during synthesis?

Byproducts like N-alkylated pyrazoles arise from competing reactions. Strategies include:

  • Using anhydrous solvents to minimize hydrolysis.
  • Lowering reaction temperature to reduce side reactions.
  • Introducing protecting groups (e.g., Boc on the amino group) before coupling .

Data Analysis & Contradictions

Q. How to interpret conflicting bioactivity data across studies?

Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., Western blotting for target phosphorylation) .

Q. Why do computational predictions of logP differ from experimental values?

Experimental logP (e.g., 2.1–2.5) may deviate from computational estimates due to solvent effects or ionization. Validate via shake-flask method with octanol/water partitioning and adjust predictions using correction factors for cyano and ester groups .

Methodological Resources

  • Synthetic Protocols : Detailed in , including solvent/base selection and purification .
  • Kinase Assays : Refer to for target selection and inhibition mechanisms .
  • Analytical Workflows : and outline NMR, MS, and HPLC parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.